![molecular formula C18H18F3N3O3S B2450655 N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2097931-43-4](/img/structure/B2450655.png)
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidin-2-one group, which is a five-membered ring with nitrogen and a ketone functional group . This group is a common feature in many biologically active compounds and is often used in drug discovery . The compound also contains a pyridin-4-yl group and a trifluoromethylphenyl group, both of which are common in medicinal chemistry due to their ability to modulate the physicochemical properties of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the stereochemistry at its chiral centers. The pyrrolidin-2-one group contributes to the three-dimensionality of the molecule due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyrrolidin-2-one group could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the pyrrolidin-2-one group could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide and its derivatives play a crucial role in the field of chemical synthesis, demonstrating unique reactivity patterns under various conditions. For instance, studies have reported the synthesis of chiral pyrrolidin-3-ones from serine and threonine-derived N-(3-phenylprop-2-yn-1-yl)-sulfonamides, highlighting the compound's utility in generating novel molecular structures with potential biological activities (Králová, Maloň, Pospíšil, & Soural, 2019). Additionally, the relayed proton brake mechanism in N-pyridyl-2-iso-propylaniline derivatives underscores the compound's significance in modulating molecular rotation rates, which is fundamental for developing advanced materials with tailored physical properties (Furukawa, Shirai, Homma, Caytan, Vanthuyne, Farran, Roussel, & Kitagawa, 2020).
Molecular and Supramolecular Structures
The detailed analysis of N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide has provided significant insights into their molecular and supramolecular structures. These compounds exhibit unique hydrogen bonding patterns and π-π interactions, which are essential for understanding the principles of molecular recognition and assembly. Such studies are foundational for the design of new materials and drugs, where precise control over molecular arrangement is required (Jacobs, Chan, & O'Connor, 2013).
Catalysis and Organic Transformations
Research has demonstrated the compound's relevance in catalysis, particularly in facilitating the synthesis of pyridines and other heterocyclic compounds. The development of nicotinum methane sulfonate from nicotine and methane sulfonic acid highlights the compound's potential as a bio-renewable catalyst for the synthesis of 2-amino-3-cyanopyridines, representing a significant advance in green chemistry and sustainable chemical processes (Tamaddon & Azadi, 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)15-4-1-3-14(9-15)12-28(26,27)23-11-13-6-7-22-16(10-13)24-8-2-5-17(24)25/h1,3-4,6-7,9-10,23H,2,5,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRAQADWGQSGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2450573.png)
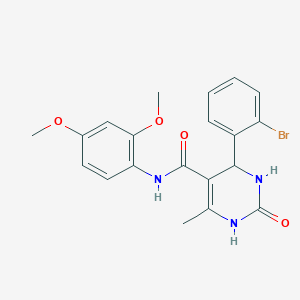
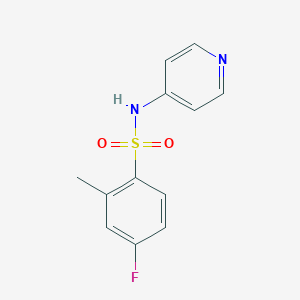
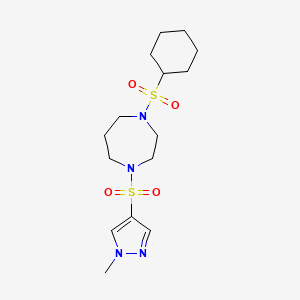

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2450578.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2450579.png)
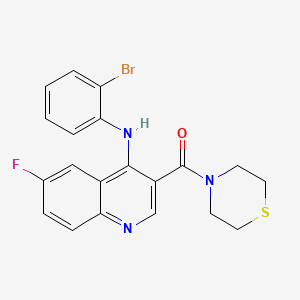
![4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2450581.png)
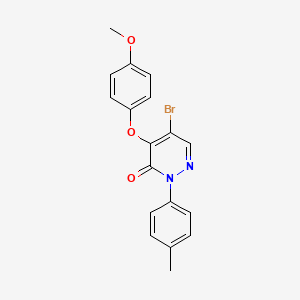
![4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine](/img/structure/B2450584.png)
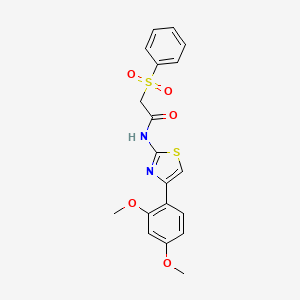

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2450593.png)